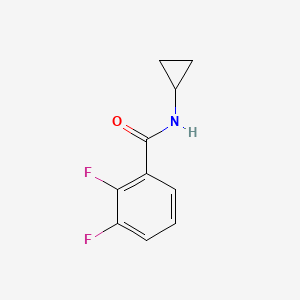

N-Cyclopropyl-2,3-difluorobenzamide

Description

N-Cyclopropyl-2,3-difluorobenzamide (molecular formula: C₁₀H₉F₂NO; molecular weight: 201.18 g/mol) is a fluorinated aromatic compound characterized by a benzamide core with a cyclopropyl group attached to the nitrogen atom and fluorine substitutions at the 2- and 3-positions of the benzene ring. The cyclopropyl moiety introduces steric hindrance, while fluorine atoms enhance lipophilicity and electronic properties, influencing its binding affinity to biological targets . However, commercial availability of the compound is currently discontinued .

Properties

IUPAC Name |

N-cyclopropyl-2,3-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSSCOGRUYAIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2,3-difluorobenzamide typically involves the reaction of 2,3-difluorobenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2,3-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that N-Cyclopropyl-2,3-difluorobenzamide exhibits potential anticancer properties. Its structure suggests interactions with specific molecular targets that could inhibit cancer cell proliferation. Studies utilizing techniques such as molecular docking have shown promising binding affinities to key enzymes involved in cancer pathways .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities. Its unique structural characteristics may enhance its efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapy .

- Histamine Receptor Modulation : this compound has been studied for its effects on histamine receptors, particularly the H3 receptor. Compounds that modulate this receptor are of interest for treating conditions like schizophrenia, obesity, and neuroinflammatory disorders .

Material Science

This compound serves as a building block for synthesizing more complex organic molecules. Its unique properties allow it to be utilized in the development of new materials with tailored functionalities, which can be applied in various industrial contexts.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research utilized assays to evaluate cell viability and elucidated mechanisms involving apoptosis induction .

- Binding Affinity Studies : Research employing surface plasmon resonance and isothermal titration calorimetry has revealed strong binding interactions between this compound and target proteins involved in disease pathways. These findings are crucial for understanding the compound's mechanism of action and guiding further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2,3-difluorobenzamide involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atoms contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-Cyclopropyl-2,3-difluorobenzamide can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:

Structural Analogs and Substituent Effects

| Compound Name | Structural Differences | Key Properties/Biological Activity |

|---|---|---|

| N-Cyclobutyl-2,3-difluorobenzamide | Cyclobutyl group replaces cyclopropyl | Increased steric bulk may reduce binding flexibility; potential for altered metabolic stability |

| N-(1-Adamantyl)-2,3-difluorobenzamide | Rigid adamantane structure | Enhanced rigidity improves target selectivity; higher thermal stability due to adamantane's inertness |

| N-Cyclopropyl-2,6-difluorobenzamide | Fluorine at 2- and 6-positions | Altered electronic distribution may reduce binding to p38 MAPK compared to 2,3-difluoro isomer |

| N-Benzyl-2,3-difluorobenzamide | Benzyl group replaces cyclopropyl | Lower steric hindrance improves solubility but reduces target specificity |

| N-Cyclopropyl-2,3-difluoro-6-nitroaniline | Nitro group at 6-position | Nitro group enhances reactivity as an enzyme inhibitor; potential use in biochemical probes |

Physicochemical Properties

- Lipophilicity : Fluorine substitutions increase logP values, improving membrane permeability. For example, this compound has higher lipophilicity than N-Cyclopropyl-2-hydroxybenzamide (lacking fluorine) .

- Thermal Stability : Adamantane-containing analogs exhibit higher decomposition temperatures (>250°C) compared to cyclopropyl derivatives (~200°C) due to adamantane's robust carbon framework .

Biological Activity

N-Cyclopropyl-2,3-difluorobenzamide (CAS Number: 1247630-06-3) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 197.18 g/mol. The compound features a cyclopropyl group and two fluorine atoms attached to a benzamide structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Potassium Channels : Similar compounds have been studied for their role as KCNQ2/Q3 potassium channel openers, which are implicated in the modulation of neuronal excitability and pain pathways. For instance, related benzamides have shown significant efficacy in animal models for epilepsy and pain relief .

- Antiviral Activity : Research on benzamide derivatives suggests that they may disrupt viral nucleocapsid assembly. This mechanism can potentially inhibit the replication of viruses such as Hepatitis B Virus (HBV) by interfering with the formation of cccDNA .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity | Target | IC50/EC50 Values | Reference |

|---|---|---|---|

| Potassium Channel Opening | KCNQ2/Q3 | 0.38 μM | |

| Antiviral (HBV) | Nucleocapsid Disruption | 1.0 - 9.7 μM | |

| Cytotoxicity in Cancer Cells | Various Cancer Cell Lines | 0.20 μM |

Case Studies

- Epilepsy and Pain Models : In studies involving KCNQ2/Q3 openers, compounds similar to this compound were tested in rodent models. These studies indicated that these compounds could effectively reduce seizure activity and pain responses without significant toxicity at therapeutic doses .

- Antiviral Studies : Research into sulfamoylbenzamide derivatives demonstrated their ability to inhibit HBV replication by disrupting nucleocapsid formation. The efficacy was observed at concentrations as low as 1 μM, suggesting that this compound may share similar antiviral properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies indicate good bioavailability and distribution characteristics for similar compounds.

- Toxicity Profiles : Toxicological assessments in animal models have shown minimal adverse effects at effective doses, making it a candidate for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.